molecular formula C6H10N2O B3032084 (1,2-dimethyl-1H-imidazol-4-yl)methanol CAS No. 1038828-36-2

(1,2-dimethyl-1H-imidazol-4-yl)methanol

Cat. No. B3032084
CAS RN: 1038828-36-2
M. Wt: 126.16
InChI Key: GBAJNMPJZPVBJK-UHFFFAOYSA-N
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Description

“(1,2-dimethyl-1H-imidazol-4-yl)methanol” is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 .


Synthesis Analysis

While specific synthesis methods for “(1,2-dimethyl-1H-imidazol-4-yl)methanol” were not found, imidazoles in general can be synthesized through various methods . For instance, one method involves the cyclization of amido-nitriles .


Molecular Structure Analysis

The molecular structure of “(1,2-dimethyl-1H-imidazol-4-yl)methanol” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains two methyl groups and a methanol group .


Physical And Chemical Properties Analysis

“(1,2-dimethyl-1H-imidazol-4-yl)methanol” is a solid at room temperature . Its InChI code is 1S/C6H10N2O/c1-5-7-6(4-9)3-8(5)2/h3,9H,4H2,1-2H3 .

Scientific Research Applications

a. Antimicrobial Agents: Imidazole-containing compounds exhibit antibacterial, antifungal, and antiviral properties. For instance:

b. Anticancer Agents: Several imidazole derivatives have shown promise as potential anticancer agents. They inhibit tumor growth and metastasis:

c. Anti-Inflammatory and Analgesic Properties: Imidazoles possess anti-inflammatory and analgesic effects:

Biochemistry and Enzyme Inhibition

Imidazole-containing compounds influence enzyme activity:

a. Histidine Kinases: Histidine residues in proteins act as phosphorylation sites:

Safety and Hazards

The safety data sheet (SDS) for “(1,2-dimethyl-1H-imidazol-4-yl)methanol” can provide detailed information about its hazards, handling, storage, and disposal .

Future Directions

Imidazoles are key components in functional molecules used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted imidazoles, including “(1,2-dimethyl-1H-imidazol-4-yl)methanol”, is of strategic importance .

properties

IUPAC Name

(1,2-dimethylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-7-6(4-9)3-8(5)2/h3,9H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAJNMPJZPVBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291492
Record name 1,2-Dimethyl-1H-imidazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-dimethyl-1H-imidazol-4-yl)methanol

CAS RN

1038828-36-2
Record name 1,2-Dimethyl-1H-imidazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038828-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-imidazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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